molecular formula C9H11NS B13521614 5,6,7,8-Tetrahydroquinoline-2-thiol

5,6,7,8-Tetrahydroquinoline-2-thiol

Cat. No.: B13521614
M. Wt: 165.26 g/mol
InChI Key: PQIRTBUCJACOHR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-thiol is an organic compound with the molecular formula C9H11NS It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with hydrogen sulfide (H2S) in the presence of a catalyst under controlled temperature and pressure conditions . Another approach involves the use of thiourea as a sulfur source, where 5,6,7,8-tetrahydroquinoline is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH) to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-quinoline-2-thione

InChI

InChI=1S/C9H11NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11)

InChI Key

PQIRTBUCJACOHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=S)N2

Origin of Product

United States

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